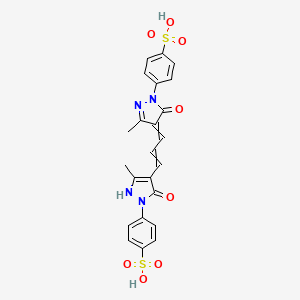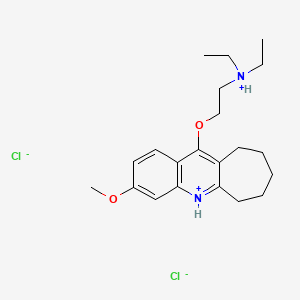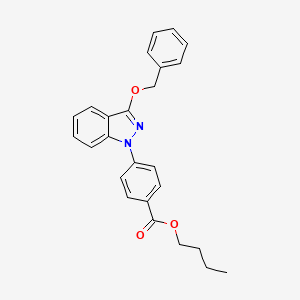
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C25H24N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a phenylmethoxy substituent on the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-(3-methoxy-1H-indazol-1-yl)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
4-(3-phenylmethoxyindazol-1-yl)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
28570-58-3 |
|---|---|
Fórmula molecular |
C25H24N2O3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-17-29-25(28)20-13-15-21(16-14-20)27-23-12-8-7-11-22(23)24(26-27)30-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3 |
Clave InChI |
KFHOWWCLCYDJJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


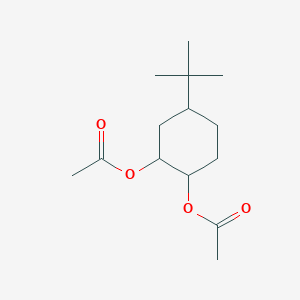
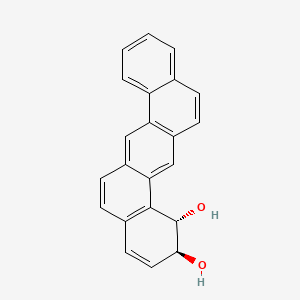

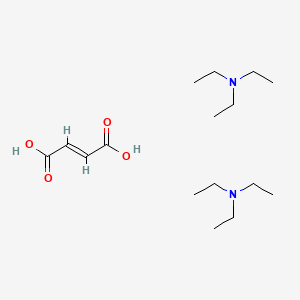
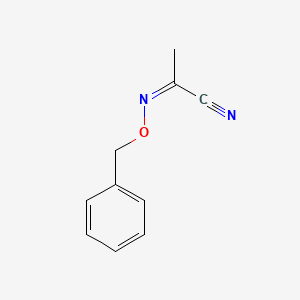
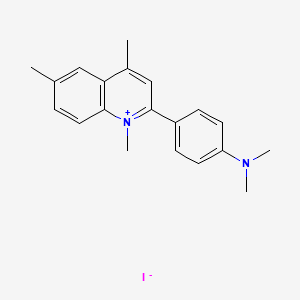
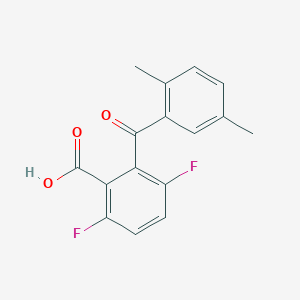
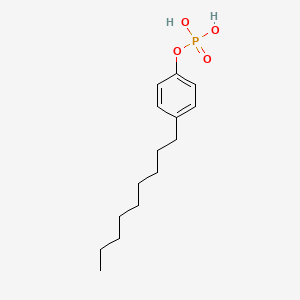
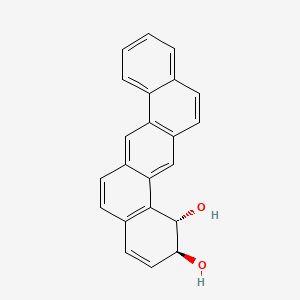

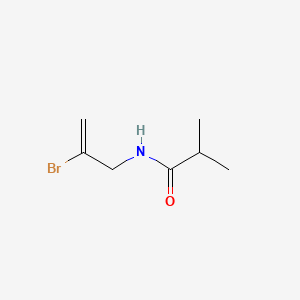
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
